molecular formula C13H10N2O4 B015901 (+)-Thalidomide CAS No. 2614-06-4

(+)-Thalidomide

Cat. No. B015901
CAS RN: 2614-06-4
M. Wt: 258.23 g/mol
InChI Key: UEJJHQNACJXSKW-SECBINFHSA-N
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Description

Synthesis Analysis

Thalidomide and its analogs are synthesized using various methods, including green chemistry approaches. One efficient method involves microwave irradiation, allowing for the preparation of thalidomide and its analogs in a one-pot multicomponent synthesis system, showing good yields and efficiency (Benjamin & Hijji, 2017). Another approach involves solid-phase synthesis, offering high yields and purities for thalidomide analogs, demonstrating the versatility of synthesis methods (Xiao et al., 2002).

Molecular Structure Analysis

The molecular structure of thalidomide plays a crucial role in its biological activity. Studies on the isolated thalidomide molecule, particularly its rotational spectrum, help understand its chirality-dependent biological activity. The equatorial conformer, identified through spectroscopy, aligns with the bound (S)-enantiomer's structure to its target protein, cereblon, highlighting the significance of molecular conformation in its biological effects (Blanco et al., 2021).

Chemical Reactions and Properties

Thalidomide's chemical reactions, particularly its interaction with biological targets, are crucial for its effects. The compound's interaction with cereblon, a primary direct target, is a pivotal reaction that leads to the recruitment of various "neosubstrates," depending on the ligand's shape. This interaction underpins the pleiotropic effects of thalidomide and its derivatives (Ito & Handa, 2020).

Physical Properties Analysis

The physical properties of (+)-Thalidomide, such as melting points and solubility, are essential for its formulation and delivery. The enantiomers of thalidomide, including the (+)-isomer, have distinct physical properties that influence their biological activity and pharmacokinetics. The study of these properties is crucial for understanding the drug's behavior in biological systems and for the development of thalidomide-based therapies (Fabro et al., 1967).

Chemical Properties Analysis

Thalidomide's chemical properties, such as its reactivity and stability, are influenced by its structure. The drug's teratogenicity is closely related to its chemical properties, particularly its ability to undergo hydrolysis to form various bioactive metabolites. Understanding these properties is crucial for mitigating the drug's adverse effects while harnessing its therapeutic potential (Mercurio et al., 2017).

Scientific Research Applications

  • Thalidomide research has led to a better understanding of molecular targets, potentially contributing to safer drug designs and improved toxicity testing protocols (Kim & Scialli, 2011).

  • It has been found to enhance virus-specific CD8+ T cell cytokine production and cytotoxic activity, suggesting its potential as an immune-adjuvant therapy in chronic viral infections (Haslett et al., 2003).

  • Thalidomide and its analogs can overcome drug resistance in multiple myeloma cells by inducing apoptosis or G1 growth arrest in resistant cells (Hideshima et al., 2000).

  • The drug downregulates angiogenic genes in bone marrow endothelial cells of patients with active multiple myeloma and Kaposi's sarcoma, contributing to its efficacy in these diseases (Vacca et al., 2005).

  • Thalidomide and its immunomodulatory analogues have anti-cancer and anti-inflammatory activities, used experimentally to treat various cancers, dermatological, neurological, and inflammatory diseases (Teo et al., 2005).

  • It has potential applications in treating acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis (Weeber et al., 2003).

  • Thalidomide is an inhibitor of angiogenesis and could be used as a drug for diseases dependent on angiogenesis (D'Amato et al., 1994).

  • The drug exerts teratogenic effects by binding to cereblon, blocking its activity in limb development (Ito et al., 2010).

  • Thalidomide and its derivatives have shown efficacy in treating myelodysplastic syndrome (MDS) due to their anti-angiogenic and immunomodulatory effects (Wang Yin et al., 2021).

  • Thalidomide therapy with regulatory polymorphisms of the TNF-alpha gene can predict better outcomes in multiple myeloma patients with high TNF-alpha production (Neben et al., 2002).

  • It is an experimental drug used for the treatment of chronic inflammatory diseases like lupus erythematosus (Walchner et al., 2000).

  • Thalidomide has shown promise in treating several diseases, including HIV/AIDS, rheumatoid arthritis, Crohn's disease, and multiple myeloma (Neiger, 2000).

  • The drug is now used successfully to treat a range of adult conditions, including multiple myeloma and complications of leprosy (Vargesson, 2015).

  • Thalidomide has been effective in treating various dermatologic conditions, but side effects like teratogenicity and peripheral neuropathy remain limiting factors (Tseng et al., 1996).

properties

IUPAC Name

2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJHQNACJXSKW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046971
Record name (+)-Thalidomide
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Thalidomide

CAS RN

2614-06-4
Record name (+)-Thalidomide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Thalidomide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Thalidomide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Thalidomide
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Record name THALIDOMIDE, (R)-
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Synthesis routes and methods

Procedure details

A stirred mixture of N-phthaloyl-L-glutamine (48.0 g, 174 mmoL), carbonyldiimidazole (30.43 g, 188 mmoL), and 4-dimethylaminopyridine (0.105 g, 0.861 mmoL) in anhydrous tetrahydrofuran (300 mL) is heated to reflux for 16 hours. The reaction slurry is filtered and the solid washed with methylene chloride (200 mL). The solid is air-dried and then dried in vacuo (60° C., <1 mm) to afford 40.40 g (90%) of thalidomide as a white powder. 1HNMR (DMSO-d6) δ 11.16 (s, 1 H, NH), 8.05-7.80 (br s, 4 H, Ar), 5.18 (dd, 1 H, J=12, 5 Hz, CHCO), 3.05-2.85 (m, 1 H, CH2CO), 2,70-2.45 (m, 2 H, CH2CH 2), 2.15-2.00 (M, 1 H, CH2). 13C NMR (DMSO-d6) δ 172.8, 169.8, 167.1, 134.9, 131.2, 123.4, 49.0, 30.9, 22.0.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
30.43 g
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199,000
Citations
ME Franks, GR Macpherson, WD Figg - The Lancet, 2004 - thelancet.com
… Despite its history as a human teratogen, thalidomide is emerging as a treatment for cancer … Here, we summarise the applications for thalidomide with an emphasis on clinical trials …
Number of citations: 800 www.thelancet.com
M Melchert, A List - The international journal of biochemistry & cell biology, 2007 - Elsevier
… Over the past 50 years, thalidomide has been a target of … alpha (TNF-α), thalidomide effects the generation and elaboration of … biologic effects of thalidomide and its progeny compounds. …
TD Stephens, CJW Bunde, BJ Fillmore - Biochemical pharmacology, 2000 - Elsevier
… of the embryopathy of thalidomide. We propose that thalidomide affects the following pathway during … Thalidomide, or a breakdown product of thalidomide, specifically binds to these GC …
N Vargesson - Birth Defects Research Part C: Embryo Today …, 2015 - Wiley Online Library
Nearly 60 years ago thalidomide was prescribed to treat morning sickness in pregnant … of thalidomide damaged children has been identified in Brazil. Yet, how thalidomide caused its …
T Eriksson, S Björkman, P Höglund - European journal of clinical …, 2001 - Springer
… Background: Thalidomide has a chiral centre, and the racemate of (R)- and (S)-thalidomide … There is now a growing clinical interest in thalidomide due to its unique anti-inflammatory …
Number of citations: 368 0-link-springer-com.brum.beds.ac.uk
N Raje, K Anderson - New England Journal of Medicine, 1999 - Mass Medical Soc
… the over-the-counter marketing of thalidomide in Europe during the late 1950s for … thalidomide stems from the broad spectrum of its pharmacologic and immunologic effects. Thalidomide …
Number of citations: 284 www.nejm.org
WG McBride - Lancet, 1961 - softenon.nl
About the Author: Born in Sydney, Australia, in 1927, gynecologist and obstetrician William G. McBride brought the link between the drug thalidomide and birth defects to the attention of …
Number of citations: 822 www.softenon.nl
RJ D'Amato, MS Loughnan, E Flynn… - Proceedings of the …, 1994 - National Acad Sciences
… of thalidomide to pregnant rabbits at an oral dose of 100-300 mg per kg per day (5, 6). Over the past 30 years, the mechanism of thalidomide's … the effect of thalidomide on growing …
Number of citations: 237 www.pnas.org
J Botting - Drug news & perspectives, 2002 - europepmc.org
… Only 2 years after thalidomide's launch as Contergan in Germany… Shortly thereafter, thalidomide was connected with an … This disaster brought on by thalidomide's teratogenic effects was …
Number of citations: 136 europepmc.org
L Calabrese, AB Fleischer Jr - The American journal of medicine, 2000 - Elsevier
… With appropriate safeguards, thalidomide may benefit patients with a broad variety of … story of thalidomide has perhaps no parallel in medicine. Nearly four decades since thalidomide’s …

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